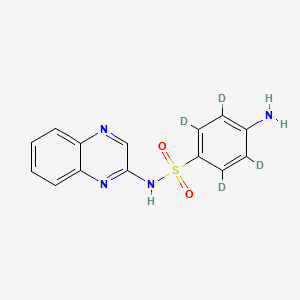

Sulfaquinoxaline-d4

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N4O2S |

|---|---|

Molecular Weight |

304.36 g/mol |

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C14H12N4O2S/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H,15H2,(H,17,18)/i5D,6D,7D,8D |

InChI Key |

NHZLNPMOSADWGC-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Sulfaquinoxaline-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sulfaquinoxaline-d4. This compound is the deuterated form of Sulfaquinoxaline, an antimicrobial agent used in veterinary medicine.[1] The incorporation of deuterium isotopes into drug molecules is a common strategy in drug development to study pharmacokinetic and metabolic profiles.[2] This document outlines a proposed synthetic pathway, detailed experimental protocols for synthesis and purification, and methods for characterization.

Overview of this compound

This compound is specifically 4-amino-2,3,5,6-tetradeuterio-N-quinoxalin-2-ylbenzenesulfonamide. The deuterium atoms are located on the phenyl ring of the sulfanilamide moiety.[3]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₈D₄N₄O₂S | [2] |

| Molecular Weight | 304.36 g/mol | [2] |

| CAS Number | 1329652-02-9 | [3] |

| Appearance | Light yellow to brownish yellow crystalline powder | [4] |

| Solubility | Practically insoluble in water, ethanol, or acetone. Soluble in aqueous sodium bicarbonate and sodium hydroxide solutions. | [4][5] |

Proposed Synthesis of this compound

The proposed synthesis involves two main stages:

-

Synthesis of 4-acetamidobenzenesulfonyl chloride-d4 from aniline-d5.

-

Condensation of 4-acetamidobenzenesulfonyl chloride-d4 with 2-aminoquinoxaline, followed by deacetylation to yield this compound.

Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Acetanilide-d5

-

To a stirred solution of aniline-d5 (1.0 eq) in pyridine (2.0 eq), slowly add acetic anhydride (1.1 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain Acetanilide-d5.

Step 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-d4

-

Add Acetanilide-d5 (1.0 eq) in small portions to an excess of chlorosulfonic acid (5.0 eq) at 0 °C.

-

After the addition is complete, heat the mixture to 60-70 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Filter the solid product, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride-d4.

Step 3: Synthesis of N-acetyl-Sulfaquinoxaline-d4

-

Dissolve 2-aminoquinoxaline (1.0 eq) and 4-acetamidobenzenesulfonyl chloride-d4 (1.05 eq) in pyridine.

-

Heat the reaction mixture at 100 °C for 4 hours.

-

Cool the mixture and pour it into dilute hydrochloric acid.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 4: Synthesis of this compound (Deacetylation)

-

Suspend the N-acetyl-Sulfaquinoxaline-d4 in a solution of sodium hydroxide (2M).

-

Heat the mixture to reflux for 2 hours.

-

Cool the solution and neutralize with acetic acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude this compound.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| Aniline-d5 | 98.18 | 1.0 |

| Acetic anhydride | 102.09 | 1.1 |

| Pyridine | 79.10 | As solvent |

| Chlorosulfonic acid | 116.52 | 5.0 |

| 2-Aminoquinoxaline | 145.16 | 1.0 |

| Sodium hydroxide | 40.00 | In excess |

| Acetic acid | 60.05 | For neutralization |

Table 1: Stoichiometry of reactants and reagents for the proposed synthesis of this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, by-products, and other impurities. The common methods for the purification of sulfonamides are recrystallization and chromatography.

Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification

Method 1: Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.[6] For sulfonamides, alcohols or aqueous alcohol mixtures are often effective.[7]

-

Dissolve the crude this compound in a minimal amount of hot ethanol (95%).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

| Parameter | Condition |

| Solvent | Ethanol (95%) or Isopropanol/Water (70:30) |

| Temperature | Dissolution at boiling point, crystallization at 0-5 °C |

| Expected Yield | 70-90% (after recrystallization) |

| Expected Purity | >95% |

Table 2: Typical conditions for the recrystallization of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC)

For achieving high purity, especially for use as an analytical standard, preparative HPLC is recommended.[8]

-

Dissolve the crude or recrystallized this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the solution onto a preparative reverse-phase C18 column.

-

Elute the compound using a gradient of acetonitrile and water, with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

| Parameter | Condition |

| Column | Reverse-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized based on analytical scale separation |

| Detection | UV at 254 nm or 270 nm |

| Expected Purity | ≥98% |

Table 3: Typical conditions for the HPLC purification of this compound.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the absence of signals in the aromatic region corresponding to the deuterated positions on the aniline ring. ¹³C and ²H NMR can further confirm the positions of deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of 304.36 g/mol and the isotopic enrichment.[3]

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by analytical HPLC, ideally showing a single peak with a purity of ≥98%.[8]

Conclusion

This technical guide provides a detailed, albeit proposed, methodology for the synthesis and purification of this compound. The synthesis is based on established organic chemistry principles, utilizing a deuterated starting material to introduce the isotopic labels. The purification methods described, recrystallization and preparative HPLC, are standard techniques for obtaining high-purity sulfonamides. Researchers and scientists in drug development can use this guide as a foundation for the preparation of this compound for use in metabolic and pharmacokinetic studies. It is important to note that the proposed synthetic route may require optimization of reaction conditions to achieve desired yields and purity.

References

- 1. Synthesis of deuterium-labeled 2-quinoxalinecarboxylic acid and 3-methylquinoxaline-2-carboxylic acid from deuterium aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. This compound | TRC-S689037-10MG | LGC Standards [lgcstandards.com]

- 4. famic.go.jp [famic.go.jp]

- 5. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. HPLC Separation of Antibiotics on Newcrom A Column | SIELC Technologies [sielc.com]

Sulfaquinoxaline-d4 certificate of analysis explained

An In-depth Technical Guide to the Certificate of Analysis for Sulfaquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for this compound. This compound is the deuterium-labeled form of Sulfaquinoxaline, an antimicrobial agent used in veterinary medicine for the prevention and treatment of coccidiosis and bacterial infections.[1] The incorporation of stable heavy isotopes like deuterium is primarily for its use as an internal standard in quantitative analyses during drug development and monitoring.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a CoA for this compound, providing a clear overview of its identity, purity, and physical properties.

Table 1: Identification and Chemical Properties

| Parameter | Specification | Reference |

| Chemical Name | 4-amino-N-(quinoxalin-2-yl)benzenesulfonamide-d4 | [2] |

| CAS Number | 1329652-02-9 | [1] |

| Molecular Formula | C₁₄H₈D₄N₄O₂S | Derived from[2][3] |

| Molecular Weight | 304.37 g/mol | Derived from[2][3] |

| Appearance | Light yellow to brownish yellow crystalline powder | [4] |

Table 2: Purity and Impurity Profile

| Test | Method | Result | Reference |

| Purity (by HPLC) | HPLC-UV | ≥98% | [3] |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium incorporation | Inferred |

| Related Substances | HPLC-UV | Conforms to specification | [5] |

| Residual Solvents | GC-MS | Conforms to specification | Standard Practice |

Table 3: Physical and Chemical Data

| Parameter | Method | Result | Reference |

| Solubility | Visual Inspection | Soluble in DMSO, Methanol | [1] |

| Melting Point | Capillary Method | Not explicitly found for d4, parent compound melts at ~247-248 °C | Standard Practice |

| pKa | Potentiometric Titration | 4.8 - 8.6 (for sulfonamides) | [6] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data summary.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound and to identify and quantify any related substances.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A C18 reverse-phase column (e.g., Shodex C18-5B or equivalent) is commonly used.[4] For stability-indicating methods, a zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column can be employed.[5]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., 200mM ammonium acetate adjusted to a specific pH) and an organic solvent like acetonitrile.[5] The exact ratio can be optimized for best separation.

-

Flow Rate : Typically around 0.5 - 1.0 mL/min.[5]

-

Detection : UV detection at a wavelength of 263 nm or 270 nm.[2][5]

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing the substance and dissolving it in a suitable solvent like acetonitrile or methanol.[4] This stock solution is then diluted to an appropriate concentration with the mobile phase.

-

Quantification : The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and determining its isotopic purity. It is often coupled with liquid chromatography (LC-MS/MS).

-

Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used.[7]

-

Mass Analyzer : A triple quadrupole or a high-resolution mass spectrometer like Time of Flight (ToF) or Orbitrap.

-

MS/MS Fragmentation : For structural confirmation, the fragmentation pattern is analyzed. For instance, a hydroxylated metabolite of Sulfaquinoxaline (SQX-OH) shows characteristic daughter ions at m/z 156 and 108 from the parent ion at m/z 317.[8][9]

-

Sample Preparation : The sample is prepared as for HPLC analysis and injected into the LC-MS/MS system.

-

Data Analysis : The mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution of this peak is analyzed to confirm the degree of deuterium incorporation.

Diagrams and Workflows

The following diagrams illustrate the analytical workflows and logical relationships involved in the analysis of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. famic.go.jp [famic.go.jp]

- 5. dspace.alquds.edu [dspace.alquds.edu]

- 6. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Characterization and estimation of sulfaquinoxaline metabolites in animal tissues using liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Navigating the Analytical Landscape: A Technical Guide to Sulfaquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and analytical applications of Sulfaquinoxaline-d4. Designed for researchers, scientists, and drug development professionals, this document outlines key suppliers, presents critical quantitative data, and details experimental protocols for the effective use of this stable isotope-labeled analytical standard.

Commercial Availability of this compound

The procurement of high-purity, well-characterized analytical standards is a critical first step in any quantitative analytical method. This compound is available from a select number of specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. While specific batch data will vary, this provides a comparative overview of typical product specifications.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formats |

| LGC Standards | TRC-S689037 | 1329652-02-9 | C₁₄H₈D₄N₄O₂S | 304.36 | Not specified; Certificate of Analysis provided | Neat solid |

| GlpBio | N/A | 1329652-02-9 | N/A | N/A | >98.00% | Not specified |

Note: The information in this table is based on publicly available data and may not reflect the most current product specifications. Researchers should always consult the supplier's Certificate of Analysis for batch-specific information.

Quantitative Data and Quality Assurance

A Certificate of Analysis (CoA) is a crucial document that accompanies an analytical standard, providing detailed information about its identity, purity, and other critical parameters. While a specific CoA for a current batch of this compound was not publicly available for this guide, a typical CoA for a deuterated analytical standard from a reputable supplier like LGC Standards or Sigma-Aldrich would include the following quantitative data:

-

Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC), often reported as a percentage (e.g., >95%).[1]

-

Isotopic Enrichment: The percentage of the deuterated isotopologue, typically determined by Mass Spectrometry (MS). This value is critical for accurate quantification.

-

Identity Confirmation: Confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

-

Residual Solvents: The amount of any remaining solvents from the synthesis process, usually determined by headspace Gas Chromatography (GC).

-

Water Content: The percentage of water in the material, often measured by Karl Fischer titration.

-

Uncertainty: The expanded uncertainty of the certified value, calculated in accordance with established metrological guidelines.[3]

Researchers are strongly advised to obtain and carefully review the batch-specific Certificate of Analysis prior to using any analytical standard to ensure it meets the requirements of their analytical method.[4]

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, for the determination of Sulfaquinoxaline in various matrices.[5][6] The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response.[7]

Below is a generalized experimental protocol for the analysis of Sulfaquinoxaline in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

1. Preparation of Standard and Internal Standard Stock Solutions:

-

Accurately weigh a known amount of Sulfaquinoxaline and this compound analytical standards.

-

Dissolve each standard in a suitable solvent (e.g., methanol, acetonitrile) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).

-

Store the stock solutions at an appropriate temperature (e.g., -20°C) in amber vials to protect from light.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of working standard solutions of Sulfaquinoxaline by serial dilution of the stock solution with an appropriate solvent.

-

Spike a known volume of blank matrix with the working standard solutions to create calibration standards at various concentration levels.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation - a common technique):

-

To a known volume of the sample, calibration standard, or QC sample, add a precise volume of the this compound internal standard working solution.

-

Vortex mix the samples thoroughly.

-

Add a protein precipitation agent (e.g., ice-cold acetonitrile, typically 3-4 volumes of the sample volume).

-

Vortex mix vigorously for a set period (e.g., 1 minute) to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) at a controlled temperature (e.g., 4°C).

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase for improved sensitivity.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor ion to product ion transitions for both Sulfaquinoxaline and this compound need to be optimized. For example:

-

Sulfaquinoxaline: m/z 301.1 → m/z 156.1 (This is a common fragmentation pattern for sulfonamides, representing the cleavage of the sulfonyl group).

-

This compound: m/z 305.1 → m/z 160.1 (The mass shift of +4 Da is monitored).

-

-

Instrument parameters such as collision energy and declustering potential must be optimized for each analyte to achieve maximum sensitivity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte (Sulfaquinoxaline) and the internal standard (this compound) for each sample, calibrator, and QC.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of Sulfaquinoxaline in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key logical flows in the application of this compound as an analytical standard.

References

- 1. TRC Reference Materials | LGC Standards [lgcstandards.com]

- 2. lubio.ch [lubio.ch]

- 3. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 4. Deuterated standards | Sigma-Aldrich [sigmaaldrich.com]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. acgpubs.org [acgpubs.org]

- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Isotopic Purity and Stability of Sulfaquinoxaline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of Sulfaquinoxaline-d4, a deuterated analog of the veterinary antimicrobial agent Sulfaquinoxaline. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction to this compound

Sulfaquinoxaline is a sulfonamide antibiotic widely used in veterinary medicine for the prevention and treatment of coccidiosis and other bacterial infections in poultry and livestock.[1][2] The deuterated analog, this compound, serves as an essential internal standard in pharmacokinetic and residue analysis studies, enabling accurate quantification by mass spectrometry-based methods.[3] The introduction of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for isotope dilution assays. The-d4 designation typically indicates the presence of four deuterium atoms on the sulfanilyl ring of the molecule.

Isotopic Purity of this compound

The isotopic purity of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative applications. It refers to the percentage of the molecules that contain the desired number of deuterium atoms. While a chemical purity of >98% is often stated by suppliers, this does not reflect the isotopic distribution.[3][4]

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is typically achieved using high-resolution mass spectrometry (HRMS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.[5][6][7][8]

-

High-Resolution Mass Spectrometry (HRMS): This technique allows for the separation and quantification of ions with very small mass differences. By analyzing the mass spectrum of this compound, the relative abundance of the d4 isotopologue can be determined, along with the presence of d0, d1, d2, and d3 species.[7][8] The isotopic purity is calculated from the corrected intensities of the representative isotopolog ions.[7][8]

-

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful method for determining the purity of chemical substances by comparing the integral of an analyte's signal to that of a certified reference material.[5][6][9] For deuterated compounds, 2H NMR can be used to directly observe and quantify the deuterium signals, providing information on the extent and position of deuteration.[10]

Isotopic Purity Data

A comprehensive search for a publicly available Certificate of Analysis with specific isotopic distribution data for this compound was conducted. While a definitive certificate could not be located, the following table represents a typical isotopic purity profile for a high-quality deuterated standard, which is essential for accurate quantitative analysis.

| Isotopologue | Abbreviation | Expected Mass (m/z) | Typical Abundance (%) |

| This compound | d4 | 305.1057 | > 98% |

| Sulfaquinoxaline-d3 | d3 | 304.1001 | < 2% |

| Sulfaquinoxaline-d2 | d2 | 303.0938 | < 0.5% |

| Sulfaquinoxaline-d1 | d1 | 302.0875 | < 0.1% |

| Sulfaquinoxaline-d0 | d0 | 301.0812 | < 0.1% |

Table 1: Representative Isotopic Purity of this compound. This table illustrates a typical distribution of deuterated species in a high-purity this compound standard. The exact values should be confirmed with a lot-specific Certificate of Analysis from the supplier.

Stability of this compound

Understanding the stability of this compound is crucial for ensuring the accuracy and reliability of analytical methods over time. Stability studies are conducted to determine how the quality of the substance varies under the influence of environmental factors such as temperature, humidity, and light.[11][12]

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. For Sulfaquinoxaline, hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are suitable techniques.[13][14][15]

Experimental Protocol: Stability-Indicating HILIC Method

A previously developed stability-indicating HILIC method for Sulfaquinoxaline sodium can be adapted for this compound.[13]

-

Chromatographic Conditions:

-

Column: Zwitterionic HILIC column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous ammonium acetate buffer.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 263 nm or MS/MS detection.

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and diluted with the mobile phase to the desired concentration.[13]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of a drug substance.[12][16][17][18] These studies are a critical component of developing and validating a stability-indicating method.

Experimental Protocol: Forced Degradation of this compound

The following conditions are typically employed for forced degradation studies of sulfonamides:[12][13][17]

-

Acid Hydrolysis: The drug substance is exposed to 0.1 N HCl at an elevated temperature (e.g., 60-80°C).[13]

-

Base Hydrolysis: The drug substance is treated with 0.1 N NaOH at room temperature or slightly elevated temperatures.[13]

-

Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[12][13]

-

Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C).[13]

-

Photolytic Degradation: The drug substance, in both solid and solution form, is exposed to UV light (e.g., 254 nm).[13]

Following exposure to these stress conditions, the samples are analyzed by the stability-indicating method to quantify the remaining parent drug and identify any degradation products.

Stability Data

| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | Potential degradation |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | Significant degradation |

| Oxidation | 3% H2O2 | 24 hours | Moderate degradation |

| Thermal | 105°C | 48 hours | Minimal degradation |

| Photolytic | UV light (254 nm) | 24 hours | Potential degradation |

Table 2: Forced Degradation Conditions for this compound. This table summarizes the typical stress conditions used to evaluate the stability of this compound and predict its degradation pathways.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of this compound.

Caption: Workflow for forced degradation and stability analysis of this compound.

Signaling Pathway of Sulfonamides

Sulfonamides, including Sulfaquinoxaline, exert their antimicrobial effect by interfering with the folic acid synthesis pathway in bacteria. This pathway is essential for the production of nucleotides and certain amino acids.

References

- 1. History of the discovery of sulfaquinoxaline as a coccidiostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. scbt.com [scbt.com]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dspace.alquds.edu [dspace.alquds.edu]

- 14. An LC-ESI-MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. rjptonline.org [rjptonline.org]

- 18. pharmtech.com [pharmtech.com]

- 19. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Sulfaquinoxaline-d4 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Sulfaquinoxaline-d4 in various organic solvents. The information presented is crucial for researchers and professionals involved in the development of drug formulations, analytical method development, and pharmacokinetic studies.

Quantitative Solubility Data

The solubility of Sulfaquinoxaline in a selection of common organic solvents is summarized in the table below. This data has been compiled from various scientific sources to provide a comparative overview.

| Solvent | Sulfaquinoxaline Solubility | Sulfaquinoxaline Sodium Salt Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (665.91 mM)[1] | 64 mg/mL (198.56 mM)[2] |

| Acetone | 4,300 mg/L[3][4] | Not Available |

| 95% Ethanol | 730 mg/L[3][4] | < 1 mg/mL[2] |

| Methanol | Slightly Soluble[5] | Not Available |

| Water | 7.5 mg/L (at pH 7)[3][4] | 64 mg/mL[2] |

Note: "≥" indicates that the solubility is at least the specified value, but the saturation point was not determined. "Slightly Soluble" is a qualitative description indicating low solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] The following protocol outlines the key steps for determining the solubility of this compound in an organic solvent of interest.

2.1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation for quantification.

-

Volumetric flasks and pipettes

2.2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid material at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached a steady state.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the organic solvent from the determined concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

This guide provides foundational information for the handling and application of this compound in a research and development setting. Accurate solubility data is a critical parameter that influences various stages of the drug development pipeline, from initial screening to final formulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Sulfaquinoxaline | 59-40-5 | >98% [smolecule.com]

- 5. Sulfaquinoxaline CAS#: 59-40-5 [m.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the rigorous world of bioanalysis, the pursuit of accurate and reproducible quantification of analytes in complex biological matrices is paramount. Deuterated internal standards have emerged as a cornerstone of high-quality liquid chromatography-mass spectrometry (LC-MS) assays, offering a powerful tool to compensate for variability in sample preparation and analysis. This technical guide provides an in-depth overview of the regulatory guidelines, experimental best practices, and critical considerations for the effective use of deuterated internal standards in drug development.

The Regulatory Framework: Harmonized Expectations

The use of deuterated internal standards in regulated bioanalysis is governed by a harmonized framework established by key regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The ICH M10 guideline on bioanalytical method validation stands as a central document, providing a unified approach for ensuring the quality and consistency of bioanalytical data.[1]

A suitable internal standard (IS) should be added to all calibration standards, quality control (QC) samples, and study samples during processing to facilitate accurate quantification of the target analyte.[1] While the use of a stable isotope-labeled (SIL) internal standard, such as a deuterated one, is not strictly mandatory, it is highly recommended and considered the gold standard, particularly for LC-MS-based assays.[2] The EMA has noted that over 90% of submissions to their agency have incorporated SIL-IS in their bioanalytical method validations.

Core Principles for Selecting and Characterizing Deuterated Internal Standards

The selection of an appropriate deuterated internal standard is a critical first step in developing a robust bioanalytical method. The ideal deuterated IS should mimic the analyte's behavior throughout the analytical process, from extraction to detection.

Key Selection Criteria

Several factors must be considered when choosing a deuterated internal standard:

-

Structural Similarity: The IS should be structurally as close to the analyte as possible. A deuterated version of the analyte is the preferred choice.

-

Isotopic Purity: The isotopic enrichment of the deuterated IS should be high to minimize the contribution of the unlabeled analyte.

-

Chemical Purity: The chemical purity of the IS should be high to avoid interference from impurities.

-

Stability: The deuterium label should be stable and not undergo back-exchange with hydrogen atoms from the solvent or matrix. The label should be positioned on a part of the molecule that is not subject to metabolic cleavage.

-

Mass Difference: A sufficient mass difference between the analyte and the IS is necessary to prevent mass spectral overlap. A difference of at least 3 atomic mass units (amu) is generally recommended.[3]

-

Co-elution: Ideally, the deuterated IS should co-elute with the analyte to ensure it experiences the same matrix effects.

Purity and Characterization: Acceptance Criteria

Regulatory guidelines and industry best practices dictate stringent purity requirements for deuterated internal standards.

| Parameter | Regulatory Expectation/Industry Standard | Rationale |

| Isotopic Purity/Enrichment | ≥98% | To minimize the contribution of the unlabeled analyte in the IS, which can lead to overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ). |

| Chemical Purity | >99% | To prevent interference from impurities that may co-elute with the analyte or IS and affect the accuracy and precision of the assay. |

| Unlabeled Analyte Impurity | Should not contribute more than 5% to the analyte response at the LLOQ. | To ensure that the presence of the unlabeled analyte in the IS does not significantly impact the measurement of the analyte at low concentrations. |

Table 1: Purity and Characterization Acceptance Criteria for Deuterated Internal Standards.

Bioanalytical Method Validation: A Rigorous Approach

Once a suitable deuterated internal standard is selected, the bioanalytical method must undergo a thorough validation process to demonstrate its suitability for its intended purpose. The ICH M10 guideline outlines the key validation parameters that must be assessed.[1]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters and their corresponding acceptance criteria as per the ICH M10 guideline for chromatographic methods.

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean concentration should be within ±15% of the nominal concentration for QC samples, except at the LLOQ, where it should be within ±20%.[4] |

| Precision | The coefficient of variation (CV) should not exceed 15% for QC samples, except at the LLOQ, where it should not exceed 20%.[4] |

| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and IS in blank matrix samples from at least six different sources. |

| Matrix Effect | The IS-normalized matrix factor from at least six different lots of blank matrix should have a CV ≤ 15%. |

| Carryover | The response in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ for the analyte and 5% for the IS. |

| Dilution Integrity | The accuracy and precision of diluted samples should be within ±15%.[4] |

| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term) with the mean concentration of stability QCs within ±15% of the nominal concentration. |

Table 2: Bioanalytical Method Validation Acceptance Criteria (ICH M10).[5]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments to assess the suitability and performance of a deuterated internal standard.

Assessing Metabolic Stability

Objective: To evaluate the stability of the deuterated internal standard in the presence of metabolizing enzymes, typically in liver microsomes. This ensures that the IS is not prematurely metabolized, which would compromise its ability to accurately reflect the analyte's concentration.

Protocol:

-

Prepare Reagents:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Liver microsomes (human, rat, etc.) at a specified protein concentration (e.g., 0.5 mg/mL).

-

NADPH regenerating system (cofactor for metabolic enzymes).

-

Deuterated internal standard stock solution.

-

Quenching solution (e.g., ice-cold acetonitrile containing a different internal standard for analysis).

-

-

Incubation:

-

Sample Processing:

-

Immediately quench the reaction at each time point by adding the cold quenching solution.

-

Vortex and centrifuge to precipitate proteins.

-

Transfer the supernatant for LC-MS analysis.

-

-

Data Analysis:

-

Quantify the remaining deuterated IS at each time point.

-

Plot the percentage of remaining IS against time.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Acceptance Criteria: The deuterated IS should exhibit minimal metabolism over the course of the experiment, with a significantly longer half-life compared to the analyte if the analyte is known to be metabolized.

Evaluating Matrix Effects using Post-Extraction Addition

Objective: To quantitatively assess the impact of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.[9][10][11]

Protocol:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.

-

Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the extracted matrix.[12]

-

Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.

-

-

Sample Preparation:

-

Prepare at least two concentration levels (low and high QC).

-

Use at least six different lots of blank matrix.[4]

-

Process all samples according to the established bioanalytical method.

-

-

Data Analysis:

-

Calculate the Matrix Factor (MF) for the analyte and IS:

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (Analyte MF) / (IS MF)

-

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[9]

Determining the Potential for In-Source Fragmentation and Cross-Talk

Objective: To investigate whether the deuterated internal standard undergoes fragmentation in the ion source of the mass spectrometer, potentially leading to the formation of ions that could interfere with the analyte signal (cross-talk).

Protocol:

-

Prepare Solutions:

-

A high concentration solution of the deuterated IS in a suitable solvent.

-

A solution of the unlabeled analyte at the LLOQ concentration.

-

-

Infusion and Analysis:

-

Infuse the high concentration solution of the deuterated IS directly into the mass spectrometer.

-

Acquire a full scan mass spectrum and product ion spectra at various in-source collision-induced dissociation (CID) or cone voltages.

-

Monitor the mass transition of the unlabeled analyte while infusing the deuterated IS.

-

-

LC-MS Analysis:

-

Inject a high concentration sample of the deuterated IS onto the LC-MS system.

-

Monitor the MRM transition of the unlabeled analyte at the retention time of the IS.

-

Inject a blank sample to assess baseline noise.

-

-

Data Analysis:

-

Evaluate the mass spectra for any fragment ions of the deuterated IS that have the same m/z as the precursor or product ion of the unlabeled analyte.

-

Calculate the contribution of the deuterated IS to the analyte signal at the LLOQ.

-

Acceptance Criteria: The response from the deuterated IS at the MRM transition of the analyte should not be more than 5% of the analyte's response at the LLOQ.

Assessing Isotopic Stability (H/D Exchange)

Objective: To confirm that the deuterium atoms on the internal standard are stable and do not exchange with protons from the sample matrix or mobile phase.

Protocol:

-

Incubation:

-

Incubate the deuterated IS in blank matrix at 37°C for an extended period (e.g., 24 hours).

-

Incubate the deuterated IS in the mobile phase at room temperature for the expected duration of an analytical run.

-

-

Sample Preparation and Analysis:

-

Extract the incubated samples.

-

Analyze the samples by LC-MS.

-

-

Data Analysis:

-

Acquire full scan mass spectra of the deuterated IS peak.

-

Examine the isotopic distribution of the deuterated IS.

-

Compare the isotopic distribution of the incubated samples to a freshly prepared sample.

-

Acceptance Criteria: There should be no significant change in the isotopic distribution of the deuterated internal standard after incubation, indicating that no H/D exchange has occurred.

Mandatory Visualizations: Workflows and Logical Relationships

Clear visualization of complex processes is essential for understanding and implementing robust bioanalytical methods. The following diagrams, created using the DOT language, illustrate key workflows and decision-making processes.

Figure 1: Decision tree for selecting a suitable deuterated internal standard.

Figure 2: Workflow for bioanalytical method validation using a deuterated internal standard.

Figure 3: Experimental workflow for evaluating matrix effects.

Conclusion

The use of deuterated internal standards is a critical component of modern, high-quality bioanalytical science. Adherence to the principles outlined in regulatory guidelines from the FDA, EMA, and ICH is essential for ensuring the reliability and acceptance of bioanalytical data in drug development. By carefully selecting and characterizing deuterated internal standards and rigorously validating the bioanalytical method, researchers and scientists can have high confidence in the accuracy and precision of their results, ultimately contributing to the development of safe and effective medicines. This technical guide provides a comprehensive framework to navigate the complexities of using deuterated internal standards, from regulatory expectations to detailed experimental protocols, empowering drug development professionals to generate robust and defensible bioanalytical data.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Sulfaquinoxaline Analysis in Meat

These application notes provide detailed protocols for the sample preparation of meat tissues for the analysis of Sulfaquinoxaline, a widely used veterinary sulfonamide. The following sections offer comprehensive methodologies for researchers, scientists, and professionals in drug development, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) techniques.

Introduction

Sulfaquinoxaline is a veterinary drug used for the prevention and treatment of coccidiosis in poultry and livestock.[1] Its residues in edible tissues are a concern for food safety and human health, necessitating sensitive and reliable analytical methods for their monitoring.[2][3] Sample preparation is a critical step in the analytical workflow, aiming to extract Sulfaquinoxaline from the complex meat matrix and remove interfering substances prior to instrumental analysis, typically performed by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[2][3][4][5] This document outlines three common and effective sample preparation techniques.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the purification and concentration of analytes from complex matrices. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For Sulfaquinoxaline, a cation-exchange or reversed-phase SPE cartridge is often employed.

Experimental Protocol: SPE

This protocol is a representative method for the extraction and cleanup of Sulfaquinoxaline from meat samples using a cation-exchange SPE cartridge.

1. Sample Homogenization:

- Weigh 5 g of minced and homogenized meat sample into a 50 mL polypropylene centrifuge tube.

2. Extraction:

- Add 20 mL of ethyl acetate to the centrifuge tube.

- Homogenize for 1 minute using a high-speed homogenizer.

- Centrifuge at 4000 rpm for 10 minutes.

- Collect the supernatant (the ethyl acetate layer).

- Repeat the extraction step with another 20 mL of ethyl acetate.

- Combine the supernatants.

3. Evaporation:

- Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

4. Reconstitution:

- Reconstitute the residue in 5 mL of a suitable solvent, such as a mixture of methanol and water.

5. SPE Cleanup:

- Conditioning: Condition a cation-exchange SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

- Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interferences.

- Elution: Elute the Sulfaquinoxaline from the cartridge with 10 mL of a 5% ammonia solution in methanol.

6. Final Preparation:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the final residue in a specific volume (e.g., 1 mL) of the mobile phase used for the HPLC or LC-MS/MS analysis.

- Filter the final solution through a 0.22 µm syringe filter before injection.

Workflow for Solid-Phase Extraction (SPE)

Caption: Workflow of the Solid-Phase Extraction (SPE) method.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic sample preparation technique that separates compounds based on their different solubilities in two immiscible liquid phases. For Sulfaquinoxaline in meat, an organic solvent is used to extract the drug from the aqueous environment of the tissue homogenate.

Experimental Protocol: LLE

This protocol provides a general procedure for the extraction of Sulfaquinoxaline from meat using LLE.

1. Sample Homogenization:

- Weigh 5 g of minced and homogenized meat sample into a 50 mL polypropylene centrifuge tube.

2. Extraction:

- Add 10 mL of acetonitrile to the tube.

- Vortex for 1 minute to ensure thorough mixing.

- Add 5 g of anhydrous sodium sulfate to remove water.

- Vortex for another 1 minute.

- Centrifuge at 5000 rpm for 10 minutes.

- Carefully transfer the supernatant (acetonitrile layer) to a clean tube.

3. Partitioning and Cleanup:

- Add 10 mL of n-hexane to the collected supernatant.

- Vortex for 30 seconds to facilitate the removal of fats and lipids.

- Centrifuge at 5000 rpm for 5 minutes.

- The lower layer (acetonitrile) contains the Sulfaquinoxaline. Carefully remove and discard the upper n-hexane layer.

4. Final Preparation:

- Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of the mobile phase for instrumental analysis.

- Filter the solution through a 0.22 µm syringe filter prior to injection into the analytical instrument.

Workflow for Liquid-Liquid Extraction (LLE)

Caption: Workflow of the Liquid-Liquid Extraction (LLE) method.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for multi-residue analysis in food matrices due to its simplicity, high throughput, and low solvent consumption.[6] It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Experimental Protocol: QuEChERS

This protocol is a modified QuEChERS method suitable for the analysis of Sulfaquinoxaline in meat.

1. Sample Homogenization and Extraction:

- Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

- Immediately cap and shake vigorously for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

- The d-SPE tube should contain 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.

- Vortex the d-SPE tube for 30 seconds.

- Centrifuge at 10000 rpm for 5 minutes.

3. Final Preparation:

- Transfer the supernatant to a clean vial.

- Evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1 mL of the mobile phase.

- Filter through a 0.22 µm syringe filter before analysis.

Workflow for QuEChERS

References

- 1. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of 10 sulfonamide residues in meat samples by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]

Application Note: Quantification of Sulfaquinoxaline in Poultry Egg Matrix using Sulfaquinoxaline-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine for the prevention and treatment of coccidiosis in poultry. The presence of its residues in eggs intended for human consumption is a food safety concern, necessitating sensitive and reliable analytical methods for their monitoring. This application note describes a robust and accurate method for the quantification of sulfaquinoxaline in poultry egg matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, Sulfaquinoxaline-d4, for accurate quantification. The use of an isotopically labeled internal standard is a highly effective way to compensate for matrix effects and variations in sample preparation and instrument response.[1]

Experimental Protocols

This protocol outlines the procedure for the extraction, clean-up, and analysis of sulfaquinoxaline in poultry eggs.

Reagents and Materials

-

Sulfaquinoxaline and this compound analytical standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation

-

Homogenization: Whole eggs are broken, blended to a homogeneous mixture, and stored at -20°C until analysis.

-

Extraction:

-

Weigh 2 g (± 0.05 g) of the homogenized egg sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant (acetonitrile layer).[2]

-

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the extracted supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove interfering substances.

-

Elute the analytes with 5 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both sulfaquinoxaline and this compound should be optimized.

-

Data Presentation

The following tables summarize the quantitative data typically obtained with this method.

| Parameter | Sulfaquinoxaline | This compound (Internal Standard) |

| Precursor Ion (m/z) | 301.1 | 305.1 |

| Product Ion 1 (m/z) | 156.1 | 160.1 |

| Product Ion 2 (m/z) | 92.1 | 96.1 |

| Retention Time (min) | ~5.8 | ~5.8 |

| Collision Energy (eV) | Optimized | Optimized |

| Dwell Time (ms) | 100 | 100 |

| Table 1: Optimized MRM parameters for Sulfaquinoxaline and its deuterated internal standard. |

| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

| 5 | 92.5 | 6.8 |

| 10 | 95.2 | 5.1 |

| 20 | 98.1 | 4.5 |

| Table 2: Recovery and precision data for the analysis of sulfaquinoxaline in fortified egg samples. |

| Parameter | Value |

| Linearity Range (µg/kg) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) (µg/kg) | 0.5 |

| Limit of Quantification (LOQ) (µg/kg) | 1.5 |

| Table 3: Method validation parameters for the quantification of sulfaquinoxaline in eggs. |

Mandatory Visualization

Caption: Experimental workflow for the quantification of sulfaquinoxaline in poultry eggs.

References

Application Note: Protocol for Sulfaquinoxaline-d4 Stock Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation and storage of Sulfaquinoxaline-d4 stock solutions. This compound is the deuterium-labeled form of Sulfaquinoxaline, commonly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Accurate and reproducible experimental results depend on the correct preparation and storage of these standard solutions. This note outlines the recommended solvents, concentrations, handling procedures, and storage conditions to ensure the stability and integrity of this compound stocks.

Quantitative Data Summary

The following tables summarize the critical quantitative data for the handling of this compound. Since the solubility of deuterated compounds is expected to be nearly identical to their non-deuterated counterparts, data for Sulfaquinoxaline and its sodium salt are provided as a reliable reference.

Table 1: Solubility of Sulfaquinoxaline and its Sodium Salt in Common Solvents

| Compound | Solvent | Concentration | Notes |

|---|---|---|---|

| Sulfaquinoxaline Sodium Salt | DMSO | 100 mg/mL (310.25 mM) | Requires sonication. Use of fresh, anhydrous DMSO is critical as absorbed moisture reduces solubility.[3][4] |

| Sulfaquinoxaline | Acetonitrile | 0.1 - 0.2 mg/mL | Suitable for preparing analytical standard solutions for chromatography.[5] |

| Sulfaquinoxaline | Ethanol (95%) | ~0.73 mg/mL | Slightly soluble.[6][7] |

| Sulfaquinoxaline | Acetone | ~4.3 mg/mL | Slightly soluble.[6][7] |

| Sulfaquinoxaline Sodium Salt | Water | < 0.1 mg/mL | Considered insoluble for practical stock preparation.[3] |

Table 2: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Key Recommendations |

|---|---|---|---|

| Solid Powder | 4°C or -20°C | Long-term | Store in a tightly sealed container, protected from moisture and light.[2][3] |

| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2][3][8] |

| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage to ensure maximum stability.[2][3][8] |

Experimental Protocols

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical reagents.

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 10 mg/mL)

This protocol is suitable for creating a primary stock that can be diluted for various experimental needs.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Amber glass vial or polypropylene microcentrifuge tube

-

Micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath

Methodology:

-

Equilibration: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Calculation: Calculate the mass of this compound required. For a 10 mg/mL solution in 1 mL of DMSO, 10 mg of the compound is needed.

-

Weighing: Accurately weigh the calculated mass of this compound powder and transfer it into a clean, dry amber vial.

-

Dissolution:

-

Add the desired volume of anhydrous DMSO to the vial.

-

Vortex the vial for 1-2 minutes to facilitate dissolution.

-

If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[2] Gentle warming to 37°C can also aid dissolution.[2]

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

Protocol 2: Preparation of an Analytical Stock Solution in Acetonitrile (e.g., 0.2 mg/mL)

This protocol is tailored for preparing standards used in quantitative analysis, such as HPLC or LC-MS/MS.

Materials:

-

This compound (solid powder)

-

HPLC-grade Acetonitrile

-

Calibrated analytical balance

-

Class A amber volumetric flask (e.g., 10 mL)

-

Micropipettes or glass pipettes

-

Vortex mixer and/or ultrasonic bath

-

Amber storage vials

Methodology:

-

Equilibration: Allow the this compound powder container to reach room temperature before opening.

-

Weighing: Accurately weigh the required mass of the compound. For example, to prepare 10 mL of a 0.2 mg/mL solution, weigh 2.0 mg of this compound.

-

Transfer: Carefully transfer the weighed powder into a 10 mL amber volumetric flask.

-

Initial Dissolution: Add approximately 5-7 mL of acetonitrile to the flask. Swirl gently and vortex or sonicate until the powder is completely dissolved.[5]

-

Final Volume: Once dissolved, carefully add acetonitrile to the calibration mark on the volumetric flask. Invert the flask several times to ensure the solution is homogeneous.

-

Aliquoting and Storage:

Workflow Visualization

The following diagram illustrates the general workflow for preparing a this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. famic.go.jp [famic.go.jp]

- 6. Sulfaquinoxaline | C14H12N4O2S | CID 5338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfaquinoxaline - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

Application Note: Quantification of Sulfaquinoxaline and Sulfaquinoxaline-d4 using Multiple Reaction Monitoring (MRM) Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaquinoxaline is a sulfonamide antibiotic used in veterinary medicine to treat and prevent coccidiosis in poultry and livestock. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfaquinoxaline in various food products of animal origin to ensure consumer safety. Accurate and sensitive quantification of sulfaquinoxaline residues is therefore crucial. This application note provides a detailed protocol for the quantitative analysis of sulfaquinoxaline and its stable isotope-labeled internal standard, sulfaquinoxaline-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).

Quantitative Data

The following tables summarize the optimized MRM transitions and mass spectrometry parameters for the analysis of sulfaquinoxaline and its deuterated internal standard, this compound. These parameters are essential for setting up a selective and sensitive LC-MS/MS method.

Table 1: MRM Transitions for Sulfaquinoxaline and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Sulfaquinoxaline | 301.1 | 156.1 | 25 | 50 |

| 301.1 | 108.1 | 35 | 50 | |

| This compound | 305.1 | 160.1 | 25 | 50 |

| 305.1 | 112.1 | 35 | 50 |

Note: The selection of the primary transition for quantification (quantifier) and the secondary for confirmation (qualifier) should be based on signal intensity and specificity in the matrix of interest.

Experimental Protocol

This protocol outlines a general procedure for the extraction and analysis of sulfaquinoxaline from animal tissue samples. Optimization may be required for different matrices.

Materials and Reagents

-

Sulfaquinoxaline certified reference material

-

This compound certified reference material

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Disodium hydrogen phosphate

-

Potassium dihydrogen phosphate

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfaquinoxaline and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., methanol/water) to create calibration standards and spiking solutions. The internal standard (this compound) working solution should be prepared at a constant concentration.

Sample Preparation (Animal Tissue)

-

Homogenization: Homogenize 2-5 g of the tissue sample.

-

Extraction:

-

To the homogenized sample, add a known amount of the this compound internal standard solution.

-

Add 10 mL of an extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and ethyl acetate).

-

Vortex or shake vigorously for 10-15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes with a suitable solvent, such as methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Parameters: As listed in Table 1.

Experimental Workflow

Caption: Workflow for Sulfaquinoxaline Analysis.

Signaling Pathway

While sulfaquinoxaline's primary mechanism of action as an antibiotic involves the inhibition of dihydropteroate synthase, an enzyme in the folic acid synthesis pathway of microorganisms, a signaling pathway diagram in the context of mammalian systems is not directly applicable to its residue analysis. The focus of this application note is the analytical methodology for its detection and quantification. The experimental workflow diagram above provides a more relevant visualization for the intended audience.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of sulfaquinoxaline and its deuterated internal standard, this compound, using LC-MS/MS. The presented MRM transitions and experimental procedures offer a robust starting point for researchers and analytical laboratories involved in food safety and veterinary drug residue analysis. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.

Application Note and Protocol for the Chromatographic Separation of Sulfaquinoxaline and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaquinoxaline (SQX) is a sulfonamide antibiotic extensively used in veterinary medicine for the prevention and treatment of coccidiosis in poultry and livestock.[1] Regulatory bodies establish maximum residue limits (MRLs) for SQX in animal-derived food products, which often include the parent drug and its metabolites.[2] The primary metabolic pathways of Sulfaquinoxaline involve N4-acetylation and hydroxylation, leading to the formation of key metabolites such as N4-acetyl-sulfaquinoxaline (AcSQX) and hydroxyl-sulfaquinoxaline (SQX-OH).[2][3][4][5] Accurate analytical methods are crucial for monitoring these residues to ensure food safety and for pharmacokinetic studies.

This document provides a detailed protocol for the chromatographic separation of Sulfaquinoxaline from its primary metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation.

Metabolic Pathway of Sulfaquinoxaline

Sulfaquinoxaline undergoes biotransformation in animals, primarily through acetylation and hydroxylation. The resulting metabolites, along with the parent drug, are the target analytes for residue analysis.

Caption: Metabolic pathway of Sulfaquinoxaline.

Experimental Workflow

The overall experimental workflow for the analysis of Sulfaquinoxaline and its metabolites in biological matrices involves sample preparation, chromatographic separation, and data analysis.

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize representative quantitative data for the chromatographic analysis of Sulfaquinoxaline and its metabolites.

Table 1: Chromatographic Parameters and Performance

| Parameter | Sulfaquinoxaline (SQX) | N4-acetyl-sulfaquinoxaline (AcSQX) | Hydroxyl-sulfaquinoxaline (SQX-OH) |

| Retention Time (min) | ~ 5.8 | ~ 4.5 | ~ 4.2 |

| Linearity (R²)¹ | > 0.998 | > 0.99 | > 0.99 |

| LOD (Plasma, µg/mL)² | 0.25 | 0.50 | Not Reported |

| LOD (Urine, µg/mL)² | 0.10 | 0.20 | Not Reported |

| Recovery (%)³ | 97.8 - 102 | Not Reported | Not Reported |

¹ Linearity data is based on a hydrophilic interaction liquid chromatography (HILIC) method.[6] ² Detection limits are from a high-performance liquid chromatographic method for biological fluids.[7] ³ Recovery data is for Sulfaquinoxaline sodium in a powder formulation.[6]

Table 2: LC-MS/MS Parameters for Sulfaquinoxaline and its Hydroxylated Metabolite

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| Sulfaquinoxaline (SQX) | 301.1 | 156.0, 108.0 |

| Hydroxyl-sulfaquinoxaline (SQX-OH) | 317.0 | 156.0, 108.0 |

Note: The fragmentation pattern for SQX-OH is similar to other sulfonamides, producing common daughter ions.[2][3]

Detailed Experimental Protocols

Sample Preparation Protocol (Chicken Liver Tissue)